molecular formula C21H20O3 B15004285 7,7-dimethyl-4-(naphthalen-2-yl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione

7,7-dimethyl-4-(naphthalen-2-yl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione

Cat. No.: B15004285
M. Wt: 320.4 g/mol
InChI Key: NTBRYQXFCMFUEN-UHFFFAOYSA-N
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Description

7,7-DIMETHYL-4-(NAPHTHALEN-2-YL)-3,4,5,6,7,8-HEXAHYDRO-2H-1-BENZOPYRAN-2,5-DIONE is a complex organic compound belonging to the class of heterocyclic compounds known as benzopyrans. These compounds are characterized by a fused ring structure that includes a benzene ring and a pyran ring. The presence of the naphthyl group and the hexahydro structure adds to the compound’s complexity and potential for diverse chemical behavior and applications.

Preparation Methods

The synthesis of 7,7-DIMETHYL-4-(NAPHTHALEN-2-YL)-3,4,5,6,7,8-HEXAHYDRO-2H-1-BENZOPYRAN-2,5-DIONE typically involves multi-step organic reactions. One common synthetic route includes the reaction of dimedone with naphthylmethylenecyanoacetamide in the presence of triethylamine in boiling ethanol. The reaction mixture is refluxed for a couple of hours, leading to the formation of the desired compound, which is then purified by recrystallization from ethanol .

Industrial production methods for such compounds often involve similar synthetic routes but are scaled up and optimized for higher yields and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

7,7-DIMETHYL-4-(NAPHTHALEN-2-YL)-3,4,5,6,7,8-HEXAHYDRO-2H-1-BENZOPYRAN-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the naphthyl ring and the benzopyran moiety.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7,7-DIMETHYL-4-(NAPHTHALEN-2-YL)-3,4,5,6,7,8-HEXAHYDRO-2H-1-BENZOPYRAN-2,5-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7,7-DIMETHYL-4-(NAPHTHALEN-2-YL)-3,4,5,6,7,8-HEXAHYDRO-2H-1-BENZOPYRAN-2,5-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other benzopyran derivatives and naphthyl-substituted heterocycles. For example:

The uniqueness of 7,7-DIMETHYL-4-(NAPHTHALEN-2-YL)-3,4,5,6,7,8-HEXAHYDRO-2H-1-BENZOPYRAN-2,5-DIONE lies in its specific substitution pattern and the resulting chemical reactivity and biological activity.

Properties

Molecular Formula

C21H20O3

Molecular Weight

320.4 g/mol

IUPAC Name

7,7-dimethyl-4-naphthalen-2-yl-3,4,6,8-tetrahydrochromene-2,5-dione

InChI

InChI=1S/C21H20O3/c1-21(2)11-17(22)20-16(10-19(23)24-18(20)12-21)15-8-7-13-5-3-4-6-14(13)9-15/h3-9,16H,10-12H2,1-2H3

InChI Key

NTBRYQXFCMFUEN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(CC(=O)O2)C3=CC4=CC=CC=C4C=C3)C(=O)C1)C

Origin of Product

United States

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